Alisol B 23-acetate

Pharmacokinetics Plasma Protein Binding Lipid Regulation

Alisol B 23-acetate is the definitive choice for FXR-mediated pathway research. With an EC₅₀ of 6.469 µM for FXR agonism and confirmed in vivo hepatoprotection, it outperforms non-acetylated alisol B in target engagement. Unlike alisol A 24-acetate, it acts as an allosteric (non-competitive) P-gp inhibitor—critical for MDR reversal studies. Its distinct plasma protein binding profile demands exact compound procurement for reproducible pharmacokinetic data. Substitution with analogs introduces unquantified variability. Procure ≥98% HPLC-pure material to ensure dose-response fidelity.

Molecular Formula C32H50O5
Molecular Weight 514.74
CAS No. 19865-76-0
Cat. No. B600197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlisol B 23-acetate
CAS19865-76-0
SynonymsEx Alismatis Rhizoma
Molecular FormulaC32H50O5
Molecular Weight514.74
Structural Identifiers
SMILESCC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)O
InChIInChI=1S/C32H50O5/c1-18(16-23(36-19(2)33)27-29(5,6)37-27)20-10-14-31(8)21(20)17-22(34)26-30(7)13-12-25(35)28(3,4)24(30)11-15-32(26,31)9/h18,22-24,26-27,34H,10-17H2,1-9H3/t18-,22+,23+,24+,26+,27-,30+,31+,32+/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alisol B 23-acetate (CAS 19865-76-0): A Structurally Distinct Protostane Triterpenoid from Alisma orientale with Quantifiable Differentiation from Closest Analogs


Alisol B 23-acetate (AB23A), also known as 23-O-Acetylalisol B or Alisol B monoacetate, is a naturally occurring protostane-type tetracyclic triterpenoid isolated predominantly from the dried rhizome of *Alisma orientale* (Sam.) Juzep. (Alismataceae) [1]. As the 23-acetylated derivative of alisol B, it belongs to a well-characterized class of alisol triterpenoids that share a common protostane skeleton but diverge critically in their side-chain oxidation and acetylation patterns. This compound is extensively referenced under multiple CAS registry numbers—primarily 19865-76-0 and 26575-95-1—and has been the subject of mechanistic investigations spanning FXR-mediated hepatoprotection, lipid regulation, anti-inflammatory signaling, and multi-cancer cytotoxicity [2]. However, its pharmacological signature is not uniformly shared across the alisol class. As the following evidence demonstrates, subtle structural variations—such as the presence or position of an acetyl group or the degree of oxidation—confer distinct and quantifiable differences in potency, protein binding, and functional selectivity relative to its closest in-class analogs, including alisol B, alisol A 24-acetate, and alisol A. These differences are material for scientific and industrial procurement decisions where target engagement, bioavailability, and functional outcome are non-negotiable.

Why Alisol B 23-acetate Cannot Be Generically Substituted with Alisol B or Alisol A 24-Acetate: A Procurement-Critical Perspective


The alisol class of triterpenoids is not functionally interchangeable. Despite sharing a protostane core, the presence, position, and oxidation state of peripheral functional groups—particularly the C-23 acetyl moiety in Alisol B 23-acetate—dramatically alter target engagement, binding kinetics, and downstream biological readouts. Procurement decisions that treat Alisol B 23-acetate as a generic substitute for alisol B (lacking the 23-acetyl group) or alisol A 24-acetate (acetylated at C-24 rather than C-23) risk experimental irreproducibility and invalid mechanistic conclusions. For instance, Alisol B 23-acetate exhibits markedly stronger plasma protein binding than its C-24 acetylated isomer, which directly impacts its free fraction and apparent *in vivo* potency [1]. Similarly, in anti-proliferative assays against multiple cancer cell lines, Alisol B 23-acetate and its non-acetylated counterpart alisol B show divergent IC₅₀ profiles that preclude one-for-one substitution without compromising dose-response fidelity [2]. Even within the same assay system, the FXR activation potency of Alisol B 23-acetate (EC₅₀ = 6.469 µM) represents a distinct pharmacological benchmark that cannot be extrapolated to other alisols lacking direct comparative data [3]. The quantitative evidence below substantiates that Alisol B 23-acetate occupies a unique functional niche, and substituting it with a closely related analog introduces a confounding variable that can undermine the validity of preclinical and translational research.

Product-Specific Quantitative Evidence: How Alisol B 23-acetate (CAS 19865-76-0) Differentiates from Alisol B, Alisol A 24-Acetate, and Alisol A


Plasma Protein Binding Superiority: Alisol B 23-acetate Exhibits Stronger Binding than Alisol A 24-Acetate, Influencing Free Fraction and In Vivo Exposure

Alisol B 23-acetate demonstrates stronger binding to rat plasma protein compared to its C-24 acetylated isomer, alisol A 24-acetate. This difference, quantified via ultrafiltration coupled with HPLC, is attributable to conformational distinctions in side-chain folding, as corroborated by molecular modeling and spectroscopy [1].

Pharmacokinetics Plasma Protein Binding Lipid Regulation

FXR Agonist Potency Benchmark: Alisol B 23-acetate Activates FXR with a Quantified EC₅₀ of 6.469 µM

Alisol B 23-acetate functions as a direct farnesoid X receptor (FXR) agonist, with a predicted EC₅₀ of 6.469 µM (95% CI: 2.820–12.46 µM) in a dual-luciferase reporter assay [1]. This potency metric provides a quantitative benchmark for FXR-mediated applications, including hepatoprotection and renal ischemia-reperfusion injury, where *in vivo* efficacy has been confirmed in wild-type but not FXR⁻/⁻ mice [1]. In contrast, structurally related alisols such as alisol B 23-acetate's hydrolysis product (alisol B) exhibit similar FXR agonist effects, indicating that hydrolysis does not abolish activity [2]. However, no direct comparative EC₅₀ data exist for alisol A 24-acetate or alisol A in this assay system.

Nuclear Receptors FXR Agonism Renal Protection

Cancer Cell Line-Specific Anti-Proliferative Activity: Alisol B 23-acetate vs. Alisol B IC₅₀ Comparison in HepG2, MDA-MB-231, and MCF-7 Cells

In a head-to-head panel of 14 protostane-type triterpenoids isolated from *A. orientalis*, Alisol B 23-acetate and its non-acetylated counterpart Alisol B exhibited the highest anti-proliferative activity, but with distinct cell line-specific IC₅₀ profiles [1]. Alisol B 23-acetate demonstrated IC₅₀ values of 18.01 µM (HepG2), 15.97 µM (MDA-MB-231), and 13.56 µM (MCF-7). In comparison, Alisol B showed IC₅₀ values of 16.28 µM (HepG2), 14.47 µM (MDA-MB-231), and 6.66 µM (MCF-7). Notably, Alisol B was approximately 2-fold more potent than Alisol B 23-acetate in MCF-7 cells, whereas the two compounds exhibited comparable activity in the HepG2 and MDA-MB-231 lines. Alisol A and Alisol A 24-acetate displayed minimal apoptosis induction and instead caused G2/M phase arrest [1].

Cancer Pharmacology Anti-Proliferative SAR

nACh Receptor Modulation: IC₅₀ Ranking of Alisol B 23-acetate Relative to Alisol A, Alisol B, and Alisol C 23-Acetate in α3β4 nACh Receptor Assay

In a Xenopus oocyte expression system using two-electrode voltage clamp, Alisol B 23-acetate inhibited the α3β4 nicotinic acetylcholine receptor with an IC₅₀ of 2.6 ± 0.7 µM [1]. This activity was intermediate among the four alisols tested: Alisol A (IC₅₀ = 1.7 ± 0.1 µM), Alisol B (IC₅₀ = 2.8 ± 0.5 µM), Alisol B 23-acetate (IC₅₀ = 2.6 ± 0.7 µM), and Alisol C 23-acetate (IC₅₀ = 3.5 ± 0.3 µM) [1]. The rank order of potency (Alisol A > Alisol B 23-acetate ≈ Alisol B > Alisol C 23-acetate) demonstrates that C-23 acetylation alone does not dictate potency; rather, the combined structural features of each alisol produce a specific inhibitory profile.

Ion Channels Nicotinic Acetylcholine Receptor Neuropharmacology

Multi-Drug Resistance Reversal: Alisol B 23-acetate and Alisol A 24-Acetate Exhibit Distinct P-gp Binding Modes

Both Alisol B 23-acetate and Alisol A 24-acetate reverse cancer multidrug resistance (MDR) in HepG2/VIN cells by modulating ROS levels, improving membrane fluidity, and inhibiting P-glycoprotein (P-gp) efflux, thereby increasing intracellular accumulation of chemotherapeutics [1]. However, molecular docking studies revealed that the two compounds interact with distinct binding sites on P-gp, demonstrating allosteric inhibition for Alisol B 23-acetate versus competitive inhibition for Alisol A 24-acetate [1]. While both compounds enhanced ROS production and apoptosis in drug-resistant cells to a comparable degree under the tested non-toxic concentrations, the mechanistic divergence at the P-gp binding interface suggests that the compounds are not functionally identical and may exhibit differential efficacy depending on the specific MDR context.

Cancer MDR P-glycoprotein Chemosensitization

Definitive Research and Procurement Application Scenarios for Alisol B 23-acetate (CAS 19865-76-0) Based on Quantified Evidence


FXR-Dependent In Vivo Studies of Hepatoprotection, Cholestasis, and Renal Ischemia-Reperfusion Injury

Alisol B 23-acetate is the alisol of choice for studies requiring robust and quantifiable FXR activation. Its EC₅₀ of 6.469 µM for FXR agonism [1], coupled with *in vivo* confirmation of FXR-dependent protection against ANIT-induced hepatotoxicity, cholestasis [2], and renal ischemia-reperfusion injury [3], makes it a superior reference compound for probing FXR-mediated pathways. Substitution with alisol B or alisol A 24-acetate would introduce unquantified variability in target engagement and is not recommended.

Breast Cancer (MCF-7) Anti-Proliferative Assays Requiring Potency Benchmarking Against Alisol B

In MCF-7 breast cancer cell viability studies, Alisol B 23-acetate exhibits an IC₅₀ of 13.56 µM, whereas its non-acetylated counterpart Alisol B is approximately 2-fold more potent (IC₅₀ = 6.66 µM) [4]. This cell line-specific potency differential means that Alisol B 23-acetate is not a direct substitute for Alisol B. Researchers intending to replicate or extend studies using Alisol B 23-acetate must procure the exact compound to maintain dose-response fidelity and enable cross-study comparisons.

Mechanistic Studies of P-glycoprotein-Mediated Multidrug Resistance (MDR) Reversal

Alisol B 23-acetate functions as an allosteric inhibitor of P-gp, whereas the closely related Alisol A 24-acetate acts as a competitive inhibitor [5]. This mechanistic distinction makes Alisol B 23-acetate the appropriate selection for investigations into non-competitive MDR reversal strategies, particularly in experimental systems where competitive P-gp inhibitors have shown limited efficacy due to high substrate efflux or P-gp overexpression.

Pharmacokinetic and Plasma Protein Binding Studies in Rodent Models

Given that Alisol B 23-acetate binds more strongly to plasma protein than Alisol A 24-acetate [6], it is the requisite compound for pharmacokinetic studies where accurate determination of free fraction, volume of distribution, and clearance is paramount. The differential binding, attributed to side-chain conformation, directly impacts *in vivo* exposure and cannot be extrapolated from data generated with other alisol acetates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alisol B 23-acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.